3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 134872-23-4) is a heterocyclic compound with the molecular formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol . Its structure consists of a fused pyridine-pyrimidinone core, with a chlorine atom at the 3-position and a methyl group at the 2-position (Figure 1). This compound is synthesized via halogenation reactions, such as the treatment of 4H-pyrido[1,2-a]pyrimidin-4-one with N-chlorosuccinimide (NCS) in carbon tetrachloride under reflux conditions . The chloro substituent enhances electrophilicity, making the compound a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antipsychotic agents .
Properties
IUPAC Name |
3-chloro-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTUUEWMJJYMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379240 | |
| Record name | 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16867-33-7 | |
| Record name | 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through C-H activation using oxygen as the terminal oxidant . This method provides an easy access to functionalized derivatives under mild reaction conditions.
Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones. This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting broad functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, given their operational simplicity and high yields.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Chalcogenation: The compound can undergo sulfenylation and selenylation at the C-3 position to form 3-ArS/ArSe derivatives.
Alkenylation: Palladium-catalyzed direct alkenylation at the C-3 position using oxygen as the terminal oxidant.
Common Reagents and Conditions
Sulfenylation/Selenylation: This reaction uses aryl sulfonyl hydrazides or arylsulfonyl chlorides as reagents and proceeds under mild conditions with iodine as a catalyst.
Alkenylation: This reaction uses palladium catalysts and oxygen as the terminal oxidant.
Major Products
Sulfenylation/Selenylation: The major products are 3-ArS/ArSe derivatives.
Alkenylation: The major products are functionalized 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.
Scientific Research Applications
3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has various scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs such as risperidone, which is used to treat schizophrenia.
Biological Studies: The compound and its derivatives exhibit versatile biological activities, including CXCR3 antagonism, HLE inhibition, and acetylcholinesterase inhibition.
Material Science:
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to act as CXCR3 antagonists, inhibiting the CXCR3 receptor, which plays a role in immune response and inflammation . Additionally, the compound exhibits acetylcholinesterase inhibition, which is crucial in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are influenced by its substitution pattern. Below is a detailed comparison with structurally analogous derivatives:
Substituent Effects at the 3-Position
- 3-Chloro vs. 3-Bromo Derivatives: Halogenation at the 3-position with bromine (e.g., 3-bromo-4H-pyrido[1,2-a]pyrimidin-4-one) follows a similar synthetic pathway using N-bromosuccinimide (NBS).
- 3-Chloroethyl vs. 3-Chloro :
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 63234-80-0) features a chloroethyl side chain. This modification introduces conformational flexibility, enabling interactions with hydrophobic pockets in biological targets, as seen in its role as a risperidone precursor .
Substituent Effects at the 2-Position
- 2-Methyl vs. 2-Cyclopropyl :
Replacing the methyl group with a cyclopropyl moiety (e.g., 2-cyclopropyl-4H-pyrido[1,2-a]pyrimidin-4-one) increases steric bulk and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility . - 2-Methyl vs. 2-Ethylamino: The 2-ethylamino derivative (e.g., 2-(ethylamino)-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one) introduces hydrogen-bonding capability, improving target binding affinity in kinase inhibition assays .
Functionalization at the 7-Position
- 7-Bromo Derivatives :
Compounds like 7-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 442531-33-1) are key intermediates for Suzuki-Miyaura cross-coupling reactions, enabling diversification into antiproliferative agents . - 7-Morpholinyl Derivatives :
Substitution with morpholine (e.g., 7-methyl-2-morpholin-4-yl-4H-pyrido[1,2-a]pyrimidin-4-one) enhances solubility and pharmacokinetic profiles, as morpholine’s oxygen atom participates in hydrophilic interactions .
Data Tables
Table 1: Comparative Analysis of Key Derivatives
Biological Activity
3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 16867-33-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its chemical properties, synthesis, and significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.
- Molecular Formula : C9H7ClN2O
- Molecular Weight : 194.62 g/mol
- Structural Formula : Chemical Structure
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminopyridine with ethyl 2-chloroacetoacetate. This method has been documented for its efficiency in producing high yields of the desired compound.
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties.
| Microorganism | Activity |
|---|---|
| E. coli | Inhibition observed |
| S. aureus | Inhibition observed |
| A. flavus | Inhibition observed |
| A. niger | Inhibition observed |
Studies have shown that this compound demonstrates bacteriostatic effects against S. aureus and E. coli, with notable efficacy compared to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been investigated across various cancer cell lines:
| Cell Line | IC50 (µM) | Standard Drug |
|---|---|---|
| A549 (Lung) | 40.54 | Doxorubicin |
| Caco-2 (Colon) | 29.77 | Doxorubicin |
The presence of the chloro group is believed to enhance its anticancer activity by increasing cytotoxicity against these cell lines .
Anti-inflammatory Activity
In vivo studies have demonstrated that this compound exhibits significant anti-inflammatory effects:
| Compound | Inhibition (%) | Standard Drug |
|---|---|---|
| 3-Chloro-2-methyl | 43.17 | Indomethacin (47.72) |
These findings suggest that the compound may serve as a promising candidate for the development of new anti-inflammatory agents .
Antiviral Activity
Recent research highlights the antiviral properties of pyrimidine derivatives against viruses such as Zika and Dengue:
| Virus | EC50 (µM) |
|---|---|
| ZIKV | 2.4 |
| DENV-2 | 1.4 |
The compound's mechanism appears to involve inhibition of viral replication and cell apoptosis in infected cells, making it a potential therapeutic agent against viral infections .
Case Studies
Several studies have specifically focused on the biological activities of pyrimidine derivatives:
- Antimicrobial Efficacy : A study demonstrated that compounds similar to 3-chloro-2-methyl exhibited strong antibacterial activity against clinical isolates of S. aureus and E. coli, suggesting their utility in treating resistant infections.
- Anticancer Research : In vitro studies on lung and colon cancer cell lines showed that this compound could induce apoptosis and inhibit cell proliferation effectively when compared to established chemotherapeutics.
- Anti-inflammatory Studies : Experimental models indicated that treatment with this compound resulted in significant reductions in paw edema in rats, suggesting potential use in inflammatory disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how can purity be ensured?
- Methodology : The synthesis typically involves constructing the pyrido[1,2-a]pyrimidin-4-one core via cyclization reactions, followed by selective chlorination and methylation. Key steps include:
- Core formation : Condensation of aminopyridine derivatives with β-ketoesters or diketones under acidic or basic conditions.
- Chlorination : Use of POCl₃ or other chlorinating agents at controlled temperatures (60–80°C) to introduce the 3-chloro group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis .
Q. How is the structural integrity of this compound confirmed?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks for the pyrimidinone ring (δ 7.5–8.5 ppm for aromatic protons) and methyl/chloro groups (δ 2.1–2.3 ppm for CH₃; δ 3.8–4.0 ppm for Cl environment) .
- IR spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and C-Cl absorption at 650–750 cm⁻¹ .
Q. What are the primary chemical reactions exhibited by this compound?
- Nucleophilic substitution : The 3-chloro group undergoes substitution with amines or thiols in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Oxidation/Reduction : The pyrimidinone ring is resistant to mild oxidants (e.g., KMnO₄) but susceptible to strong reducing agents (e.g., LiAlH₄) .
Advanced Research Questions
Q. How can reaction conditions be optimized for C-3 functionalization?
- Design of Experiments (DoE) : Vary catalysts (e.g., iodine for radical pathways), solvents (DMSO vs. acetonitrile), and temperature to maximize yield. For example, metal-free C-3 sulfenylation with diaryl disulfides and K₂S₂O₈ achieves 80–95% yield under mild conditions (60°C, 12 h) .
- High-throughput screening : Use automated platforms to test 50–100 reaction permutations, monitoring via LC-MS .
Q. What mechanistic insights exist for radical-mediated C-3 modifications?
- Radical trapping : Use TEMPO or BHT to quench thiyl/selenyl radicals, confirming a radical chain mechanism via ESR spectroscopy .
- Kinetic studies : Monitor reaction progress under inert atmospheres (N₂) to rule out oxidative pathways .
Q. How can structural analogs be designed to enhance bioactivity?
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like 5-HT₆ receptors.
- SAR analysis : Compare analogs (e.g., 3-vinyl or 3-ethyl derivatives) for improved binding affinity .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Case study : If NMR suggests planar geometry but X-ray reveals puckering, re-examine sample purity or consider dynamic effects (VT-NMR). For example, reports torsional angles (C8–C7–C9–O2 = 39.27°) that validate non-planar conformations .
Q. How is pharmacokinetic profiling conducted for this scaffold?
- ADME assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life.
- Caco-2 permeability : Assess intestinal absorption using monolayer assays.
- Metabolite identification : Use LC-QTOF-MS to detect phase I/II metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
